molecular formula C14H9N3O7 B3826211 2-[(3,5-dinitrobenzoyl)amino]benzoic acid CAS No. 16524-10-0

2-[(3,5-dinitrobenzoyl)amino]benzoic acid

Cat. No.: B3826211
CAS No.: 16524-10-0
M. Wt: 331.24 g/mol
InChI Key: DUQFNDGQDIGOCC-UHFFFAOYSA-N
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Description

2-[(3,5-dinitrobenzoyl)amino]benzoic acid is an organic compound characterized by the presence of both a dinitrobenzoyl group and an amino benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dinitrobenzoyl)amino]benzoic acid typically involves the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, followed by the coupling of this intermediate with an amino benzoic acid derivative. The nitration process is carried out using nitric acid in the presence of concentrated sulfuric acid . The reaction conditions include maintaining the temperature between 80-85°C for 1 hour, followed by heating to 100°C for 0.5-1 hour, and finally raising the temperature to 135°C for 2 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and coupling reactions, with careful control of reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-dinitrobenzoyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups act as electron-withdrawing groups, directing incoming substituents to the meta positions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride.

    Substitution: Electrophilic reagents such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of dinitrobenzoic acid derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted dinitrobenzoic acid derivatives.

Scientific Research Applications

2-[(3,5-dinitrobenzoyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other complex organic molecules and in the study of reaction mechanisms.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3,5-dinitrobenzoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the amino benzoic acid moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzoic acid: Shares the dinitrobenzoyl group but lacks the amino benzoic acid moiety.

    4-Nitrobenzoic acid: Contains a single nitro group and is used in similar applications but has different chemical properties.

    2-Aminobenzoic acid: Contains the amino benzoic acid moiety but lacks the dinitrobenzoyl group.

Uniqueness

2-[(3,5-dinitrobenzoyl)amino]benzoic acid is unique due to the combination of both the dinitrobenzoyl and amino benzoic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(3,5-dinitrobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O7/c18-13(15-12-4-2-1-3-11(12)14(19)20)8-5-9(16(21)22)7-10(6-8)17(23)24/h1-7H,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQFNDGQDIGOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00312332
Record name 2-(3,5-Dinitrobenzamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16524-10-0
Record name NSC252734
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252734
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3,5-Dinitrobenzamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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